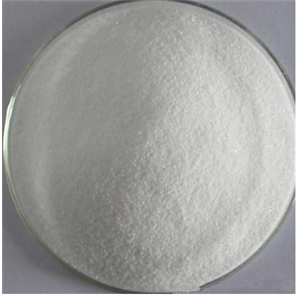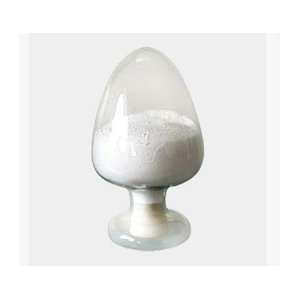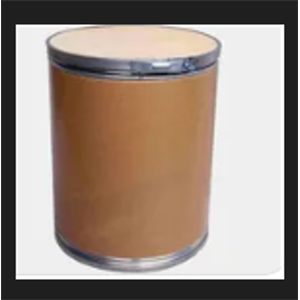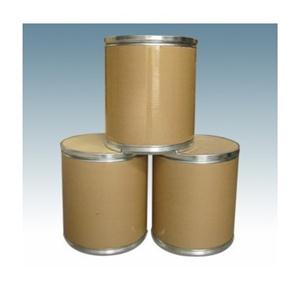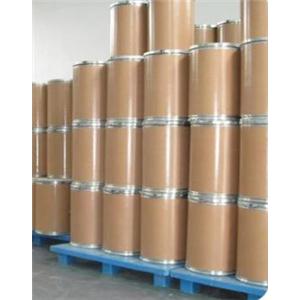Cas no 59-51-8 (DL-Methionine)

DL-Methionine 化学的及び物理的性質
名前と識別子
-
- DL-Methionine
- DL-2-Amino-4-(methylthio)butyric acid
- DL-Methoionine
- 3-Methyl Amino Propionitrile
- (+/-)-2-Amino-4-(methylthio)butyric acid~H-DL-Met-OH
- (±)-Methionine
- 2-Amino-4-(methylsulfanyl)butanoic acid
- DL-2-Amino-4-(methylthio)butanoic acid
- H-DL-Met-OH
- METHIONINE, DL-(RG)
- 2-Amino-4-(methylmercapto)butyric acid
- Acimetion
- Amurex
- Banthionine
- Cynaron
- DL-CH3SCH2CH2CH(NH2)COOH
- DL-Methionine100µg
- Dyprin
- Lobamine
- Meonine
- Mertionin
- Methilanin
- Methilonin
- Methionine
- Methionine dl-form
- Methionine, DL-
- -methylmercaptobutyric acid
- Metion
- Metione
- Neston
- NSC 9241
- Pedameth
- Petameth
- Racemethionine
- Urimeth
- α-Amino-γ
- (+-)-Methionine
- DL-Methioninum
- Methionine, amorphous
- 2-Amino-4-(methylthio)butyric acid
- 2-amino-4-(methylthio)butanoic acid
- D,L-methionine
- Methionine DL-
- alpha-Amino-gamma-methylmercaptobutyric acid
- 2-amino-4-methyls
-
- MDL: MFCD00063096
- インチ: 1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
- InChIKey: FFEARJCKVFRZRR-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=O)O[H])N([H])[H]
- BRN: 636185
計算された属性
- せいみつぶんしりょう: 149.05113
- どういたいしつりょう: 149.05104977 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 97
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 88.6
- ひょうめんでんか: 0
- ぶんしりょう: 149.21
じっけんとくせい
- 色と性状: 白色シート状結晶又は粉末
- 密度みつど: 1.34
- ゆうかいてん: 280 °C (dec.) (lit.)
- ふってん: 306.9°C at 760 mmHg
- フラッシュポイント: 139.4ºC
- 屈折率: 1.5216 (estimate)
- ようかいど: 1 M HCl: 0.5 M at 20 °C, clear, colorless
- すいようせい: 2.9 g/100 mL (20 ºC)
- あんていせい: Stable. Incompatible with strong oxidising agents.
- PSA: 63.32
- LogP: 0.85170
- 光学活性: [α]/D, c = 5 in 5 M HCl (inactive)
- かんど: 光に敏感
- ようかいせい: 水、希酸及びアルカリに可溶であり、エタノールの95%に極めて微溶であり、エーテルに不溶である
- マーカー: 5975
- 酸性度係数(pKa): 2.13(at 25℃)
- FEMA: 3301 | D,L-METHIONINE
DL-Methionine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 33:累積効果リスク。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:10-23
- RTECS番号:PD0457000
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- リスク用語:R33
- TSCA:Yes
DL-Methionine 税関データ
- 税関コード:29304090
DL-Methionine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-17984-25.0g |
2-amino-4-(methylsulfanyl)butanoic acid |
59-51-8 | 95% | 25g |
$35.0 | 2023-05-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097196-2.5kg |
DL-Methionine |
59-51-8 | >99% | 2.5kg |
¥879 | 2023-07-11 | |
| Cooke Chemical | A5383412-500G |
DL-Methionine |
59-51-8 | 99% | 500g |
RMB 95.20 | 2025-02-20 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36462-25g |
DL-Methionine |
59-51-8 | 97% | 25g |
¥46 | 2023-09-15 | |
| eNovation Chemicals LLC | D505938-10g |
DL-Methionine |
59-51-8 | 97% | 10g |
$200 | 2023-09-03 | |
| TRC | M260395-100g |
(±)-Methionine |
59-51-8 | 100g |
$ 115.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-397777-100g |
DL-Methionine, |
59-51-8 | 100g |
¥323.00 | 2023-09-05 | ||
| Oakwood | 209039-5g |
DL-Methionine |
59-51-8 | 99% | 5g |
$10.00 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013246-100g |
DL-Methionine |
59-51-8 | 99% | 100g |
¥39 | 2023-07-11 | |
| eNovation Chemicals LLC | D505938-500g |
DL-Methionine |
59-51-8 | 97% | 500g |
$160 | 2024-05-24 |
DL-Methionine サプライヤー
DL-Methionine 関連文献
-
Shuhei Yamada,Kazuhiro Ikkyu,Kazuhiro Iso,Mitsuaki Goto,Takeshi Endo Polym. Chem. 2015 6 1838
-
Zhonghua Li,Peng Shi,Yang Yang,Panpan Sun,Yan Wang,Shijie Xu,Junbo Gong CrystEngComm 2019 21 3731
-
M. M. H. Smets,S. J. T. Brugman,E. R. H. van Eck,P. Tinnemans,H. Meekes,H. M. Cuppen CrystEngComm 2016 18 9363
-
Oscar Galilea San Blas,F. Moreno Sanz,P. Herrero Espílez,Belen Prieto García,Francisco V. álvarez Menéndez,Juan Manuel Marchante-Gayón,José Ignacio García Alonso J. Anal. At. Spectrom. 2016 31 1885
-
Melani Sooriyaarachchi,Wade M. White,Aru Narendran,Jürgen Gailer Metallomics 2014 6 532
-
Yudai Kudo,Hyo Kan,Naoya Jinno,Masahiko Hashimoto,Kazuhiko Tsukagoshi Anal. Methods 2012 4 906
-
János Patalenszki,Linda Bíró,Attila Csaba Bényei,Tereza Radosova Muchova,Jana Kasparkova,Péter Buglyó RSC Adv. 2015 5 8094
-
Meng-jie Chen,Neng-xia Pan,Xiu-qi Wang,Hui-chao Yan,Chun-qi Gao Food Funct. 2020 11 10786
-
Katarína Hroboňová,Jakub Morav?ík,Jozef Lehotay,Daniel W. Armstrong Anal. Methods 2015 7 4577
-
Umashanker Navik,Vaibhav G. Sheth,Nisha Sharma,Kulbhushan Tikoo Food Funct. 2022 13 4941
DL-Methionineに関する追加情報
The Comprehensive Guide to DL-Methionine (CAS No. 59-51-8): Properties, Applications, and Market Insights
DL-Methionine (CAS No. 59-51-8) is a vital sulfur-containing amino acid widely used in animal feed, pharmaceuticals, and food supplements. As a racemic mixture of D-Methionine and L-Methionine, it plays a crucial role in protein synthesis and metabolic processes. This article delves into the chemical properties, industrial applications, and emerging trends surrounding this versatile compound, addressing common queries like "What is DL-Methionine used for?" and "Is DL-Methionine safe for animals?"
The molecular formula of DL-Methionine is C5H11NO2S, with a molar mass of 149.21 g/mol. This white crystalline powder exhibits excellent solubility in water and polar solvents, making it ideal for various formulations. Recent studies highlight its importance in addressing "sustainable animal nutrition" challenges, particularly in poultry and swine production where methionine deficiency can impact growth performance.
In the animal feed industry, DL-Methionine supplementation has become a hot topic as producers seek solutions for "feed efficiency optimization." Research shows that adding 0.2-0.5% DL-Methionine to poultry diets can improve feathering, weight gain, and egg production. The compound's methyl group donation capability supports crucial biological processes, answering frequent searches about "how methionine works in metabolism."
The pharmaceutical applications of DL-Methionine (CAS 59-51-8) are expanding, particularly in formulations targeting liver health and antioxidant support. Its ability to support glutathione synthesis makes it valuable in detoxification protocols, addressing growing consumer interest in "natural liver support supplements." Manufacturers are increasingly using pharmaceutical-grade DL-Methionine in nutraceutical products.
Market analysis reveals steady growth in DL-Methionine demand, driven by the global push for "sustainable protein production." With Asia-Pacific leading consumption, suppliers are focusing on high-purity DL-Methionine production to meet stringent quality standards. Industry reports frequently cite "DL-Methionine price trends" as a key search term among buyers and formulators.
Quality specifications for DL-Methionine typically require ≥98.5% purity, with strict limits on heavy metals and residual solvents. Analytical methods like HPLC and titration are commonly used to verify "DL-Methionine assay" results, another frequently searched technical parameter. The compound's stability under normal storage conditions makes it suitable for global distribution networks.
Emerging research explores DL-Methionine's role in plant growth promotion, responding to searches about "amino acids in agriculture." Preliminary studies suggest foliar applications can enhance crop stress resistance, opening new market opportunities. This aligns with the growing "organic farming inputs" trend that consumers increasingly search for.
Regulatory status varies by region, with DL-Methionine generally recognized as safe (GRAS) for intended uses. Recent updates to "feed additive regulations" in major markets have maintained its approved status, though manufacturers must ensure compliance with local labeling requirements. Documentation of "DL-Methionine safety studies" remains important for market access.
Technological advancements in DL-Methionine production processes have improved yield and sustainability. Modern fermentation and chemical synthesis methods address environmental concerns while meeting the "green chemistry in amino acid production" demand. These innovations help reduce the carbon footprint associated with traditional manufacturing.
Future prospects for DL-Methionine (CAS 59-51-8) appear strong, particularly as the "alternative protein sources" trend gains momentum. Its applications in cultured meat media formulations and precision fermentation processes position it as a key component in next-generation food technologies. Industry analysts predict sustained growth through 2030, especially in emerging economies.

